molecular formula C17H21N3O2 B4696520 N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Katalognummer B4696520
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: PKILVWKPEKDTJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Wirkmechanismus

N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, resulting in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to improve cognitive function and memory in animal models of various neurological disorders. It has also been shown to increase dopamine release in the striatum, which may be beneficial for the treatment of Parkinson's disease. In addition, N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to improve cognitive deficits in animal models of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is its potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic transmission. However, one limitation is that N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has a relatively short half-life in vivo, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide research. One area of interest is the development of more potent and selective AMPA receptor modulators with longer half-lives. Another area of interest is the investigation of N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide in human clinical trials for the treatment of various neurological disorders. Additionally, N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide may have potential applications in the enhancement of cognitive function and memory in healthy individuals.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has also been investigated for its potential to treat Parkinson's disease, as it has been shown to increase dopamine release in the striatum. Additionally, N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been studied for its potential to treat schizophrenia, as it has been shown to improve cognitive deficits in animal models of the disorder.

Eigenschaften

IUPAC Name

N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-15(18-14-9-5-2-6-10-14)11-12-16-19-20-17(22-16)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKILVWKPEKDTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.